![molecular formula C6H13ClN2O B1373636 3-Amino-3-cyclopropylpropanamide hydrochloride CAS No. 1354953-76-6](/img/structure/B1373636.png)
3-Amino-3-cyclopropylpropanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-cyclopropylpropanamide hydrochloride, also known as ACPP, is a small organic molecule with a cyclic structure. It has a molecular weight of 164.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Amino-3-cyclopropylpropanamide hydrochloride is1S/C6H12N2O.ClH/c7-5(3-6(8)9)4-1-2-4;/h4-5H,1-3,7H2,(H2,8,9);1H
. This indicates that the molecule consists of a cyclopropyl group attached to a propanamide group with an amino group at the 3-position. Physical And Chemical Properties Analysis
3-Amino-3-cyclopropylpropanamide hydrochloride is a powder that is stored at room temperature . Its molecular formula is C6H13ClN2O and it has a molecular weight of 164.63 .Scientific Research Applications
Synthesis and Conversion
- Synthesis Process : 3-Amino-3-cyclopropylpropanamide hydrochloride can be synthesized through a multi-step process. For example, 3-amino-3-vinylpropanoic acid hydrochloride can be obtained from 4-acetoxyazetidin-2-one in three steps. This process involves ozonolysis, yielding 3-amino-4-oxopropanoic acid hydrochloride (aspartate 1-semialdehyde hydrochloride) which can be isolated in a stable cyclic form (Cheung & Shoolingin‐Jordan, 1997).
Application in Chemical Reactions
- Chemical Transformation : 3-Aminopropanol, a related compound, can react with aryl(or aralkyl or alkyl)isothiocyanates to yield corresponding thio-ureas, which can be cyclized to form hydrothiazines, suggesting a potential role in complex chemical transformations (Cherbuliez et al., 1967).
Interaction with Other Compounds
- Reduction of Acrylamide : In the context of food science, 3-Aminopropanamide (3-APA) has been found to reduce acrylamide, a potentially harmful substance formed during cooking, through the formation of adducts via Michael addition. This interaction has implications for food safety, particularly in mitigating endogenous contaminants in thermally processed foods (Wu et al., 2018).
Medicinal Chemistry Applications
- Anticancer Agents Synthesis : The synthesis of functionalized amino acid derivatives, including those related to 3-amino-3-cyclopropylpropanamide hydrochloride, has been explored for designing new anticancer agents. These derivatives show potential for use in cancer treatment (Kumar et al., 2009).
Biochemical Studies
- Metabolism and Hemoglobin Adduct Formation : In human health and toxicology, studies have examined the metabolism of acrylamide and the formation of hemoglobin adducts, involving compounds similar to 3-amino-3-cyclopropylpropanamide hydrochloride. This research is crucial for understanding human exposure to certain industrial chemicals (Fennell et al., 2005).
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-amino-3-cyclopropylpropanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-5(3-6(8)9)4-1-2-4;/h4-5H,1-3,7H2,(H2,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUPZEUAZZOGRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.